6-bromo-N-(3,3-dimethylcyclopentyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: 3,3-dimethylcyclopentylamine.
Conditions: The amine is reacted with the brominated pyrazolo[1,5-a]pyrimidine intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final carboxamide product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Green Chemistry Approaches: Using environmentally benign solvents and reagents to minimize waste and reduce environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(3,3-dimethylcyclopentyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core
Starting Materials: 3-aminopyrazole and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, leading to the formation of the pyrazolo[1,5-a]pyrimidine core.
-
Bromination
Reagents: Bromine or N-bromosuccinimide (NBS).
Conditions: The bromination is typically performed in an inert solvent like dichloromethane at low temperatures to selectively introduce the bromine atom at the desired position.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can result in the formation of amines or alcohols from corresponding functional groups.
-
Substitution
Reagents: Nucleophiles like amines, thiols, or alkoxides.
Products: Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Solvents: Dichloromethane, ethanol, and acetonitrile are commonly used solvents.
Catalysts: Transition metal catalysts such as palladium or copper may be employed in certain reactions.
Temperature: Reactions are typically conducted at temperatures ranging from -78°C to room temperature, depending on the desired selectivity and yield.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Ligand Design: It can be used in the design of ligands for coordination chemistry and catalysis.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interaction with cellular receptors.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or pathways involved in diseases.
Cancer Research: Its potential cytotoxic activity against cancer cell lines can be explored for developing anticancer therapies.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may be explored for use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 6-bromo-N-(3,3-dimethylcyclopentyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopentyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These derivatives also possess a fused ring system and are known for their enzyme inhibitory properties.
Uniqueness
6-bromo-N-(3,3-dimethylcyclopentyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core. The presence of the bromine atom and the 3,3-dimethylcyclopentyl group imparts distinct chemical and biological properties, differentiating it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
IUPAC Name |
6-bromo-N-(3,3-dimethylcyclopentyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c1-14(2)4-3-10(5-14)18-13(20)11-7-17-19-8-9(15)6-16-12(11)19/h6-8,10H,3-5H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFDKTZCDCJUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)NC(=O)C2=C3N=CC(=CN3N=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.